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Compound of Interest

Compound Name: 3,5-Diphenyl-4H-1,2,4-triazole

Cat. No.: B1584550 Get Quote

An In-Depth Technical Guide to 3,5-Diphenyl-1H-1,2,4-triazole: Molecular Structure, Properties,

and Synthesis

Introduction to the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a five-membered heterocyclic motif containing three nitrogen atoms

and two carbon atoms. This scaffold is considered a "privileged structure" in medicinal

chemistry due to its unique physicochemical properties. Its nitrogen atoms can act as both

hydrogen bond donors and acceptors, and the aromatic nature of the ring allows for π-stacking

interactions, making it a versatile pharmacophore for engaging with a wide array of biological

targets.[1][2] Consequently, 1,2,4-triazole derivatives have been successfully developed into

drugs with a vast range of therapeutic applications, including antifungal (e.g., Fluconazole),

antiviral, anticancer, and anti-inflammatory agents.[3][4][5]

Among the numerous derivatives, 3,5-Diphenyl-1H-1,2,4-triazole stands out as a fundamental

and extensively studied compound. Its symmetric diaryl substitution provides a robust and

lipophilic framework that serves as a critical starting point for the synthesis of more complex,

biologically active molecules. Understanding its core structure, properties, and synthesis is

essential for researchers aiming to leverage the 1,2,4-triazole scaffold in drug discovery and

materials science.

Molecular Structure and Physicochemical
Properties
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The fundamental identity of a chemical compound lies in its structure and inherent properties.

For 3,5-Diphenyl-1H-1,2,4-triazole, these characteristics define its reactivity, biological

interactions, and analytical profile.

Chemical Formula and Molecular Weight
The molecular formula for 3,5-Diphenyl-1H-1,2,4-triazole is C₁₄H₁₁N₃.[6][7] This composition

corresponds to a molecular weight of approximately 221.26 g/mol .[6][8]

Elucidation of the Molecular Structure
The structure consists of a central 1,2,4-triazole ring with phenyl groups attached to the carbon

atoms at positions 3 and 5. The "1H" designation in the IUPAC name, 3,5-diphenyl-1H-1,2,4-

triazole, indicates that a hydrogen atom is attached to the nitrogen at position 1.[6]

An important structural feature of 1,2,4-triazoles is the existence of tautomers—isomers that

differ in the position of a proton. 3,5-Diphenyl-1,2,4-triazole can exist in two primary tautomeric

forms: the 1H and the 4H forms. Studies have indicated that for many 1,2,4-triazoles, the 1H

tautomer is generally more stable.[2][9]

Caption: Tautomeric forms of 3,5-Diphenyl-1,2,4-triazole.

Key Physicochemical Data
The following table summarizes essential physicochemical data for 3,5-Diphenyl-1H-1,2,4-

triazole. This information is critical for experimental design, including solvent selection for

synthesis, purification, and formulation.
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Property Value Source(s)

IUPAC Name 3,5-diphenyl-1H-1,2,4-triazole PubChem[6]

CAS Number 2039-06-7 PubChem[6]

Molecular Formula C₁₄H₁₁N₃ PubChem[6][8]

Molecular Weight 221.26 g/mol PubChem[6][8]

Appearance White to off-white solid/crystals Various Supplier Data

Melting Point 192-193 °C Literature Data

Crystallography and Solid-State Structure
X-ray crystallography provides definitive proof of molecular structure and insights into the

packing of molecules in the solid state. The crystal structure of 3,5-Diphenyl-1H-1,2,4-triazole

has been determined and is available in the Cambridge Structural Database (CSD).[6] This

data reveals the precise bond lengths, bond angles, and planarity of the triazole and phenyl

rings. Such information is invaluable for computational modeling and understanding

intermolecular interactions, which are key to predicting physical properties and designing new

materials or drug candidates.

Synthesis and Mechanistic Pathways
The synthesis of 3,5-Diphenyl-1H-1,2,4-triazole is a well-established process in organic

chemistry. The choice of synthetic route often depends on factors like starting material

availability, desired yield and purity, and scalability.

The Pellizzari Reaction: A Classic Approach
The most common and historically significant method for synthesizing 3,5-disubstituted-1,2,4-

triazoles is the Pellizzari reaction.[2][10] This method involves the condensation of an amide

with an acyl hydrazide. For 3,5-Diphenyl-1,2,4-triazole, the reaction is conducted between

benzamide and benzoyl hydrazide, typically at elevated temperatures.[2]

Mechanism Insight: The reaction proceeds via an initial condensation to form a diacylhydrazine

intermediate, which then undergoes intramolecular cyclization and dehydration to form the
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stable aromatic 1,2,4-triazole ring. This thermal cyclization is the key step, driven by the

formation of the highly stable heterocyclic system.

Caption: Workflow for the Pellizzari synthesis of 3,5-Diphenyl-1H-1,2,4-triazole.

Experimental Protocol: Pellizzari Synthesis
Trustworthiness: This protocol is a generalized procedure based on established literature.

Researchers must perform their own risk assessment and optimization based on their

laboratory conditions.

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a

stirring mechanism, combine equimolar amounts of benzamide and benzoyl hydrazide.

Heating: Heat the mixture under stirring. The reaction is typically conducted neat (without

solvent) or in a high-boiling solvent at temperatures ranging from 180°C to 220°C. The

reaction progress can be monitored by Thin Layer Chromatography (TLC).

Reaction Completion: Maintain the temperature for several hours until the starting materials

are consumed. Ammonia and water are evolved as byproducts.

Isolation: Allow the reaction mixture to cool to room temperature. The crude product often

solidifies upon cooling.

Purification: The crude solid is purified by recrystallization from a suitable solvent, such as

ethanol or an ethanol/water mixture, to yield pure 3,5-Diphenyl-1H-1,2,4-triazole as

crystalline needles.[11]

Alternative Synthetic Strategies
While the Pellizzari reaction is robust, other methods have been developed. The Einhorn-

Brunner reaction, which involves the condensation of a hydrazine with a diacylamine, is

another classic route.[2][12] More modern approaches include copper-catalyzed one-pot

reactions from amides and nitriles, which offer advantages in terms of milder reaction

conditions and potentially higher yields.[13] The choice of method is a strategic one: the

Pellizzari reaction is simple and uses readily available starting materials, making it suitable for
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many labs, while catalytic methods may be preferred for constructing libraries of derivatives

with sensitive functional groups.

Spectroscopic and Analytical Characterization
Unambiguous characterization of the synthesized molecule is paramount for scientific integrity.

A combination of spectroscopic techniques is employed to confirm the identity and purity of 3,5-

Diphenyl-1H-1,2,4-triazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The aromatic

protons of the two phenyl rings will appear as multiplets in the range of δ 7.4-8.2 ppm. The

N-H proton of the triazole ring will appear as a broad singlet at a downfield chemical shift

(often >10 ppm), and its position can be concentration-dependent.[14]

¹³C NMR: The carbon NMR spectrum will show distinct signals for the triazole ring carbons

and the phenyl ring carbons. The carbons of the triazole ring (C3 and C5) are expected to

resonate at approximately δ 153-154 ppm. The various carbons of the phenyl groups will

appear in the typical aromatic region of δ 126-135 ppm.[14]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups. The spectrum of 3,5-Diphenyl-1H-

1,2,4-triazole will exhibit characteristic absorption bands:

N-H Stretch: A broad band around 3200-3400 cm⁻¹ corresponding to the N-H group of the

triazole ring.

C-H Aromatic Stretch: Sharp peaks just above 3000 cm⁻¹.

C=N and C=C Stretches: Strong absorptions in the 1500-1600 cm⁻¹ region, characteristic of

the aromatic triazole and phenyl rings.[14][15]

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For 3,5-Diphenyl-1H-1,2,4-

triazole, the electron impact (EI) or electrospray ionization (ESI) mass spectrum will show a
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prominent molecular ion peak [M]⁺ or [M+H]⁺ at m/z 221 or 222, respectively, confirming the

molecular formula C₁₄H₁₁N₃.[14]

Data Summary
Technique Expected Observation Rationale

¹H NMR
Multiplets (δ 7.4-8.2 ppm);

Broad singlet (>10 ppm)

Aromatic (Ph) and triazole N-H

protons

¹³C NMR
Signals at ~δ 153 ppm and δ

126-135 ppm

Triazole (C3/C5) and aromatic

(Ph) carbons

IR (cm⁻¹)
~3300 (broad), >3000, ~1500-

1600

N-H, Aromatic C-H, C=N/C=C

stretches

MS (m/z) 221 [M]⁺ or 222 [M+H]⁺
Corresponds to the molecular

weight

Applications in Research and Drug Development
The 3,5-diphenyl-1,2,4-triazole core is more than just a stable molecule; it is a foundational

building block in the development of novel therapeutic agents.

Role as a Pharmacophore and Synthetic Intermediate
The diaryl-1,2,4-triazole structure is a key feature in many compounds designed as inhibitors

for various biological targets, including kinases and tubulin.[5] Researchers often use 3,5-

Diphenyl-1H-1,2,4-triazole as a starting point, modifying the phenyl rings with various electron-

donating or electron-withdrawing groups to create a library of analogues.[5][14] This systematic

modification allows for the exploration of Structure-Activity Relationships (SAR), which is

fundamental to optimizing a lead compound's potency, selectivity, and pharmacokinetic

properties. The triazole core provides a rigid, well-defined orientation for the two phenyl rings,

which is crucial for specific binding to target proteins.

Conclusion: A Senior Application Scientist's
Perspective
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3,5-Diphenyl-1H-1,2,4-triazole is a cornerstone molecule for scientists working with heterocyclic

chemistry. Its synthesis is straightforward and illustrative of fundamental organic reaction

mechanisms, making it an excellent model compound. From a drug development perspective,

its structural rigidity and capacity for diverse functionalization make it an invaluable scaffold.

The wealth of available spectroscopic and structural data provides a solid, self-validating

foundation upon which novel and complex molecular architectures can be built. The continued

exploration of derivatives stemming from this core promises to yield new therapeutic agents

and advanced materials, reinforcing the enduring importance of the 1,2,4-triazole motif in

modern chemical science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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